5-(2,2,2-Trifluoroethoxy)nicotinonitrile
Description
5-(2,2,2-Trifluoroethoxy)nicotinonitrile is a pyridine derivative featuring a trifluoroethoxy (–OCH₂CF₃) substituent at the 5-position and a nitrile (–CN) group at the 3-position of the aromatic ring. The trifluoroethoxy group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity. Such fluorinated pyridine derivatives are of interest in pharmaceutical and agrochemical research due to fluorine’s ability to enhance metabolic stability, bioavailability, and target binding affinity .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-1-6(2-12)3-13-4-7/h1,3-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWCKHDZNHSFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OCC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(2,2,2-Trifluoroethoxy)nicotinonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)nicotinonitrile has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-(2,2,2-Trifluoroethoxy)nicotinonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, altering their activity, and triggering downstream effects.
Comparison with Similar Compounds
Positional Isomers of Trifluoroethoxy-Substituted Nicotinonitriles
The position of the trifluoroethoxy group on the pyridine ring critically alters physicochemical and biological properties. Key isomers include:
Structural Insights :
- The 6-isomer (CAS 159981-18-7) demonstrates higher commercial utilization (1,152 bottles/year vs. 61 for a difluoro analog), likely due to optimized synthetic accessibility or application in drug intermediates .
- The 2-isomer’s trifluoroethoxy group adjacent to the nitrile may hinder electrophilic substitution reactions, whereas the 5- and 6-isomers offer more sterically accessible positions for derivatization .
Functional Group Variants: Nitrile vs. Amine
Replacing the nitrile with an amine group yields analogs like 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4) and its hydrochloride salt (CAS 942615-21-6). Key differences include:
- Electronic Effects : The amine (–NH₂) is electron-donating, contrasting with the nitrile’s electron-withdrawing nature. This alters ring electron density and reactivity.
- Spectroscopic Properties : In related trifluoroethoxy-pyridine derivatives, amine protons resonate as broad singlets (δ ~5.95 ppm in ¹H-NMR), distinct from nitrile-associated absorption patterns .
Substituent Variants: Trifluoroethoxy vs. Trifluoromethyl
Compounds like 2-Hydroxy-5-trifluoromethylbenzonitrile () replace the trifluoroethoxy group with a trifluoromethyl (–CF₃). Key comparisons:
- Lipophilicity : –CF₃ is more lipophilic than –OCH₂CF₃, affecting membrane permeability and pharmacokinetics.
- Electronic Effects : –CF₃ is a stronger electron-withdrawing group, further deactivating the aromatic ring compared to –OCH₂CF₃.
- Synthetic Utility : Trifluoroethoxy groups are typically introduced via nucleophilic substitution, while –CF₃ often requires fluorination or cross-coupling strategies .
Complex Derivatives in Drug Development
highlights a multi-substituted nicotinonitrile derivative containing trifluoroethoxy, methoxy, and phenyl groups. Its mass spectrum (M⁺ at m/z 521.3) confirms successful synthesis, while NMR data (e.g., methoxy at δ 3.82 ppm) illustrate additive electronic effects from diverse substituents. Such complexity underscores the versatility of trifluoroethoxy-nicotinonitriles as intermediates in drug discovery .
Biological Activity
5-(2,2,2-Trifluoroethoxy)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of nicotinonitrile derivatives. Its structure includes a trifluoroethoxy group that enhances its lipophilicity and potentially its bioactivity. The chemical formula is CHFNO.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC value of approximately 25 µM against breast cancer cell lines (MCF-7) and 30 µM against liver cancer cells (HepG2) .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may modulate pathways involved in inflammation, potentially acting as an inhibitor of pro-inflammatory cytokines. This effect was observed in cellular models where the compound reduced the expression of TNF-α and IL-6 .
3. Interaction with Nicotinic Receptors
This compound has shown a strong affinity for nicotinic acetylcholine receptors (nAChRs). Binding assays revealed that the trifluoroethoxy group significantly enhances its interaction with nAChRs compared to non-fluorinated analogs . This interaction is crucial for its potential use in neuropharmacology.
The mechanisms underlying the biological activities of this compound involve several pathways:
- VEGFR-2 Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is essential for angiogenesis in tumors . Molecular docking studies suggest that this compound could fit well into the ATP-binding site of VEGFR-2.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis. This was evidenced by increased levels of ROS in treated cells compared to controls .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability over 48 hours. The study concluded that the compound effectively induces apoptosis through ROS generation.
- Case Study 2 : In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in significant reductions in inflammatory markers such as COX-2 and iNOS.
Data Summary
| Activity Type | Assay Type | IC Value | Cell Line/Model |
|---|---|---|---|
| Anticancer | Cell Viability Assay | 25 µM | MCF-7 |
| Anticancer | Cell Viability Assay | 30 µM | HepG2 |
| Anti-inflammatory | Cytokine Expression | N/A | LPS-induced model |
| nAChR Interaction | Binding Affinity Assay | High Affinity | nAChR expressing cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
